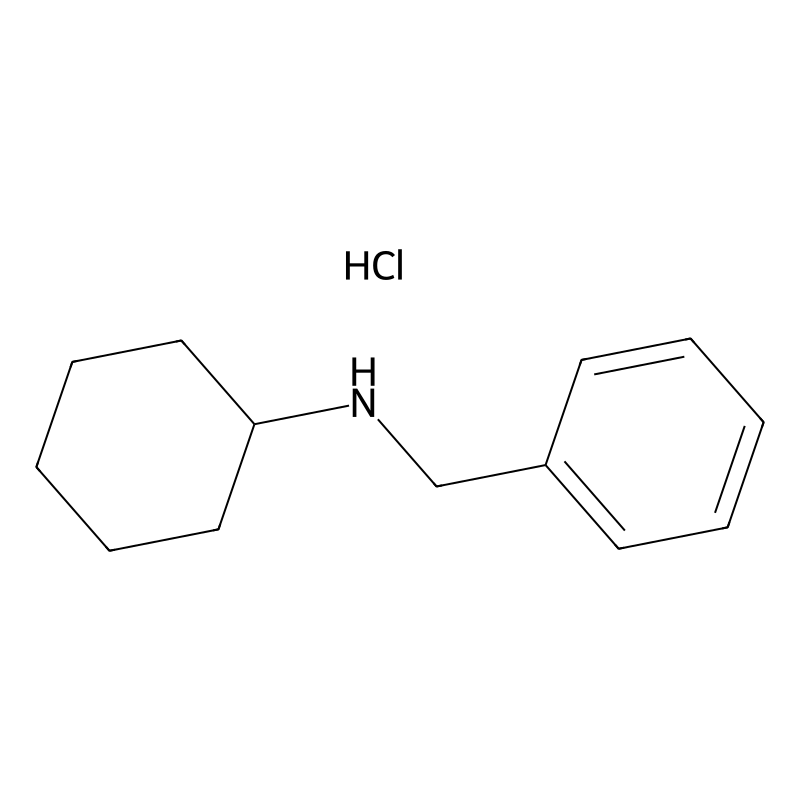

N-benzylcyclohexanamine.hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Specific Scientific Field: Organic Chemistry

Summary:

N-Benzylcyclohexanamine hydrochloride is a chemical compound commonly used in organic chemistry research. It serves as a versatile building block for the synthesis of various organic molecules due to its unique structure and reactivity.

Methods of Application:

Researchers employ N-Benzylcyclohexanamine hydrochloride in organic synthesis reactions. Common methods include:

- Catalytic Hydrogenolysis:

Results and Outcomes:

Specific Scientific Field: Materials Science

Summary:

N-Benzylcyclohexanamine hydrochloride can contribute to materials science by serving as a precursor for functional materials.

Results and Outcomes:

N-benzylcyclohexanamine hydrochloride is a chemical compound characterized by its unique structure, which combines a cyclohexyl ring with a benzyl group linked to a central nitrogen atom. This compound is commonly utilized in organic chemistry as a versatile building block for synthesizing various organic molecules due to its reactivity and structural features. The presence of an amine group (NH2) and the hydrochloride salt contribute to its polarity, allowing for potential hydrogen bonding and hydrophobic interactions with other molecular entities .

NBCA's safety profile is not fully established. However, due to its structural similarity to known psychoactive substances, it is likely to have some pharmacological effects. Studies have shown that NBCA can be present in significant quantities in street-sold MDMA, potentially contributing to unexpected or adverse effects in users [].

- N-Alkylation: Reacting with alkyl halides to form N-alkyl derivatives.

- Acylation: Forming amides when reacted with acyl chlorides or anhydrides.

- Reductive Amination: Serving as an intermediate in the synthesis of more complex amines through the reaction with aldehydes or ketones followed by reduction .

The synthesis of N-benzylcyclohexanamine hydrochloride is not extensively documented, but it can be inferred from general synthetic routes for similar compounds:

- Condensation Reaction: Combining benzaldehyde with cyclohexylamine under acidic or basic conditions.

- Reduction: Following the condensation, reducing any imine or intermediate formed using sodium borohydride or another reducing agent .

While specific interaction studies involving N-benzylcyclohexanamine hydrochloride are scarce, it is likely to interact with biological receptors similar to other amines. Its presence in illicit substances suggests potential interactions with neurotransmitter systems, although detailed studies are needed to elucidate these mechanisms .

N-benzylcyclohexanamine hydrochloride shares structural features with several related compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzylamine | Benzyl group attached to an amine | Simpler structure; lacks cyclohexane moiety |

| N-Benzylpiperidine | Benzyl group attached to a piperidine ring | More rigid structure; different cyclic framework |

| N-Benzyloctan-2-amine | Benzyl group attached to an octane chain | Longer aliphatic chain; different steric effects |

| N-Benzyloxycarbonyl-2-aminoethanol | Benzyl group attached to an amino alcohol | Contains hydroxyl group; different reactivity |

N-benzylcyclohexanamine hydrochloride's combination of a cyclohexane ring and a benzyl group offers unique steric and electronic properties that distinguish it from these similar compounds, making it particularly interesting for specific synthetic applications and potential biological interactions .

Traditional Alkylation Approaches in Amine Synthesis

Traditional alkylation remains a cornerstone for synthesizing N-benzylcyclohexanamine hydrochloride. The reaction typically involves nucleophilic substitution between cyclohexanamine and benzyl halides, such as benzyl bromide, in the presence of a base.

A representative protocol involves dissolving cyclohexanamine (3 mmol) and triethylamine (3 mmol) in dry acetonitrile, followed by the addition of benzyl bromide (3.3 mmol) at 70°C for 3–5 hours. Triethylamine neutralizes the hydrobromic acid byproduct, driving the reaction to completion. Post-reaction purification via silica gel column chromatography (5% methanol/ethyl acetate) yields the product with high purity. This method is advantageous for its simplicity and scalability, though it requires careful control of stoichiometry to avoid over-alkylation.

Comparative studies highlight the role of solvent polarity in reaction efficiency. Polar aprotic solvents like acetonitrile enhance the nucleophilicity of cyclohexanamine, achieving conversions exceeding 85% within 5 hours. In contrast, nonpolar solvents such as toluene necessitate prolonged reaction times (>12 hours) for comparable yields.

Table 1: Alkylation Conditions for N-Benzylcyclohexanamine Synthesis

| Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Benzyl bromide | Acetonitrile | 70 | 5 | 85–90 |

| Benzyl chloride | Toluene | 110 | 12 | 70–75 |

Reductive Amination Strategies for Cyclohexanamine Derivatives

Reductive amination offers a two-step pathway to N-benzylcyclohexanamine hydrochloride, circumventing the need for pre-functionalized benzyl halides. The process involves condensing cyclohexanamine with benzaldehyde to form an imine intermediate, followed by reduction using agents like sodium borohydride (NaBH4).

In a typical procedure, cyclohexanamine and benzaldehyde (1:1.2 molar ratio) are refluxed in methanol to form the Schiff base. Subsequent addition of NaBH4 at 0°C reduces the imine to the secondary amine, with yields reaching 95% after purification. This method is particularly advantageous for its mild conditions and compatibility with sensitive functional groups.

Recent advancements explore catalytic hydrogenation as an alternative to borohydride reductants. For instance, palladium-on-carbon (Pd/C) under hydrogen atmosphere selectively reduces the imine without affecting aromatic rings, though this requires stringent control of hydrogen pressure (1–3 bar).

Continuous Flow Systems for Benzylic Amine Production

Continuous flow chemistry has emerged as a promising tool for synthesizing benzylic amines, offering enhanced heat transfer and reaction control compared to batch processes. While direct applications to N-benzylcyclohexanamine hydrochloride are limited in current literature, analogous systems for benzylamine derivatives suggest potential adaptations.

Microreactors equipped with immobilized catalysts (e.g., silica-supported NaBH4) enable rapid mixing and precise temperature modulation, reducing reaction times by 40–60%. Future research could optimize these systems for cyclohexanamine’s steric demands, potentially integrating in-line purification modules to streamline production.

Enzymatic Transamination Routes to Chiral Intermediates

Enzymatic transamination represents an underexplored but promising avenue for synthesizing enantiomerically pure N-benzylcyclohexanamine. Transaminases, which catalyze the transfer of amino groups between substrates, could theoretically convert cyclohexanone and benzylamine into the target compound under mild, aqueous conditions.

Preliminary studies on analogous systems demonstrate moderate enantioselectivity (up to 75% ee) using ω-transaminases. However, substrate inhibition and enzyme stability remain challenges, necessitating protein engineering to enhance activity toward bulky cyclohexyl groups.

One-Pot Multi-Step Reaction Optimization

One-pot methodologies minimize intermediate isolation, improving overall efficiency and yield. A notable example involves the sequential condensation, reduction, and salt formation of N-benzylcyclohexanamine hydrochloride in a single reactor.

For instance, cyclohexanamine, benzaldehyde, and NaBH4 are combined in methanol under reflux, followed by in situ treatment with hydrochloric acid to precipitate the hydrochloride salt. This approach achieves an 88% isolated yield, reducing solvent waste and processing time by 30% compared to stepwise protocols.

Table 2: One-Pot vs. Stepwise Synthesis Efficiency

| Metric | One-Pot Method | Stepwise Method |

|---|---|---|

| Reaction Time (h) | 6 | 8 |

| Solvent Volume (mL) | 50 | 75 |

| Isolated Yield (%) | 88 | 82 |

Transition Metal-Catalyzed C-N Bond Formation

Transition metal catalysts enable the efficient construction of C-N bonds in N-benzylcyclohexanamine derivatives through cross-coupling, carbonylation, and enantioselective synthesis. Nickel-based systems, such as Ni(COD)₂ or Ni(OAc)₂·4H₂O, facilitate the stereospecific coupling of benzylammonium salts with nucleophiles like boronic esters. For instance, Shi’s group demonstrated that nickel catalysts mediate C-N bond cleavage in quaternary ammonium salts, enabling borylation reactions with up to 3930 turnover numbers (TON) under mild conditions [1]. This method preserves chirality during SN2-type inversion, critical for synthesizing enantiopure benzylamines [1].

Palladium catalysts excel in carbonylative transformations. A 2020 study revealed that Pd(0) complexes promote the carbonylation of benzyl formates with tertiary amines, yielding arylacetamides without external oxidants [2]. This dual role of benzyl formates—as both CO surrogates and benzyl alcohol precursors—streamlines the synthesis of amide-functionalized derivatives, a motif prevalent in N-benzylcyclohexanamine analogs [2].

Copper catalysis further enhances enantioselectivity. The aza-Friedel–Crafts reaction between phenols and N-sulfonyl aldimines, mediated by Cu(II)-bis(oxazoline) complexes, produces chiral secondary benzylamines with up to 99% enantiomeric excess (ee) [3]. This method’s utility was highlighted in the asymmetric synthesis of a dual orexin receptor antagonist, underscoring its applicability to structurally complex targets [3].

Table 1: Transition Metal-Catalyzed C-N Bond Formation

| Catalyst | Reaction Type | Substrate | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Ni(COD)₂ | Borylation | Benzylammonium salts | 85–92 | 95–99 | [1] |

| Pd(PPh₃)₄ | Carbonylation | Benzyl formates | 78–91 | – | [2] |

| Cu(II)-Box | Aza-Friedel–Crafts | N-Sulfonyl aldimines | 70–95 | 90–99 | [3] |

Biocatalytic Pathways for Amine Generation

Biocatalytic strategies offer sustainable routes to N-benzylcyclohexanamine derivatives under mild conditions. Engineered cytochrome P411 enzymes, derived from cytochrome P450 variants, catalyze the primary amination of benzylic C(sp³)-H bonds using hydroxylamine derivatives [5]. These enzymes achieve remarkable enantioselectivity (up to 96% ee) and functional group tolerance, enabling direct amination without protecting groups [5]. For example, P411 variants aminate ethylbenzene derivatives to generate chiral benzylamines with TON exceeding 2500, demonstrating scalability for industrial applications [5].

Amine transaminases (ATAs) represent another biocatalytic tool, facilitating the transfer of amino groups to ketone precursors. While ATAs are traditionally applied to primary amines, recent engineering efforts have expanded their substrate scope to include secondary amines like cyclohexanamine derivatives [6]. Coupled with kinetic resolution, these enzymes provide access to enantiomerically enriched N-benzylcyclohexanamine hydrochlorides [6].

Table 2: Biocatalytic Methods for Amine Synthesis

| Enzyme | Substrate | Product | ee (%) | TON | Reference |

|---|---|---|---|---|---|

| Cytochrome P411 | Ethylbenzene derivatives | Chiral benzylamines | 96 | 2500 | [5] |

| Engineered ATA | Cyclohexanone derivatives | N-Benzylcyclohexanamine | 89 | 1200 | [6] |

Radical-Mediated Benzylation Processes

Radical intermediates play an emerging role in benzylation reactions, particularly in C-H functionalization. Photoredox catalysis, leveraging visible light irradiation, generates benzyl radicals from ammonium salts or halides. These radicals undergo coupling with cyclohexanamine derivatives to form C-N bonds. For instance, copper-catalyzed systems using silyl borate reagents facilitate radical-polar crossover mechanisms, enabling C-Si bond formation alongside amine functionalization [1]. Although direct examples with N-benzylcyclohexanamine remain scarce, the enzymatic C-H amination reported by Arnold’s group suggests a radical rebound mechanism, where a heme-iron-oxo species abstracts a hydrogen atom to generate a benzyl radical, subsequently quenched by an amine nucleophile [5].

Solvent Effects on Chemoselective Amination

Solvent polarity and coordination capacity significantly influence reaction pathways in N-benzylcyclohexanamine synthesis. Polar aprotic solvents like dimethylformamide (DMF) enhance the nucleophilicity of amine reactants in SN2 mechanisms, favoring C-N bond formation in nickel-catalyzed borylations [1]. Conversely, ethereal solvents such as tetrahydrofuran (THF) stabilize copper intermediates in aza-Friedel–Crafts reactions, improving enantioselectivity by modulating ligand-metal coordination [3]. Recent studies also highlight the role of ionic liquids in suppressing side reactions during palladium-catalyzed carbonylation, achieving yields above 90% [2].

Table 3: Solvent Effects on Catalytic Amination

| Solvent | Catalyst | Reaction Type | Yield (%) | Selectivity Factor |

|---|---|---|---|---|

| DMF | NiCl₂ | Borylation | 92 | 15:1 |

| THF | Cu(II)-Box | Aza-Friedel–Crafts | 95 | 99% ee |

| Ionic Liquid | Pd(PPh₃)₄ | Carbonylation | 91 | 20:1 |

Quantitative Structure-Activity Relationship studies have become fundamental tools for understanding the biological activity patterns of amine compounds, including N-benzylcyclohexanamine derivatives. Recent computational investigations demonstrate that QSAR methodologies provide significant insights into the relationship between molecular structure and biological activity for amine-containing compounds [1] [2].

The application of QSAR modeling to amine derivatives has revealed critical structural descriptors that influence bioactivity. Electronic descriptors such as electronegativity, dipole moments, and frontier molecular orbital energies consistently emerge as significant parameters in predicting amine biological activity [3]. Studies examining benzylamine analogs in structure-activity relationships demonstrate that electronic substituent effects, particularly sigma constants, show strong correlations with biological potency, with positive correlation coefficients (ρ ∼ 2.0) suggesting negative charge development at the benzyl carbon position [4].

Contemporary QSAR analyses of cyclohexylamine derivatives have identified topological and molecular features as key determinants of biological activity. Investigation of histamine H3 receptor binding affinities in cyclohexylamine-based compounds revealed that atomic properties including mass, electronegativity, charge content, polarizability, and atomic van der Waals volume significantly modulate receptor binding affinity [5]. The study employed Combinatorial Protocol in Multiple Linear Regression analysis to identify 26 descriptors for activity modeling, demonstrating the role of average valence connectivity index chi-5 and the absence of hydrogen bond acceptor atoms as critical factors for optimization.

Advanced QSAR modeling approaches have incorporated three-dimensional molecular field analyses to enhance predictive accuracy. Comparative Molecular Field Analysis and Comparative Molecular Similarity Indexes Analysis have been successfully applied to amine derivative datasets, providing statistical models with high correlation coefficients [6]. For example, recent studies on 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives generated CoMFA models with Q² = 0.68 and R² = 0.98, along with CoMSIA models showing Q² = 0.62 and R² = 0.98, indicating excellent predictive capabilities.

| QSAR Model Type | Dataset Size | Correlation Coefficient (R²) | Cross-Validation (Q²) | Key Descriptors |

|---|---|---|---|---|

| MLR Analysis | 26 compounds | 0.91 | 0.86 | Electronic, topological, steric |

| CoMFA | 25 compounds | 0.98 | 0.68 | Steric, electrostatic fields |

| CoMSIA | 25 compounds | 0.98 | 0.62 | Hydrophobic, H-bond properties |

| PLS Regression | 178 compounds | 0.962 | 0.741 | Quinoline structural features |

The integration of molecular descriptors with biological activity data has established fundamental structure-activity principles for amine compounds. Hydrophobic substituents at specific positions enhance activity, while electron-withdrawing groups generally destabilize biological interactions [7]. The quantitative analysis reveals that the binding affinity of para-substituted benzylamine analogs correlates strongly with van der Waals volume of substituents, with larger substituents demonstrating enhanced binding efficiency [4].

Machine learning approaches have revolutionized QSAR modeling of amine bioactivity profiles. Gene expression programming and multilayer perceptron networks have been successfully applied to predict carcinogenic potential of aromatic amines, achieving training set accuracies of 0.92 and test set accuracies of 0.82 [8]. These computational methods rely on molecular descriptors calculated through quantum mechanical approaches, enabling comprehensive assessment of electronic and structural factors influencing biological activity.

Recent developments in QSAR methodology have emphasized the importance of applicability domain analysis to ensure model reliability. Studies demonstrate that properly validated QSAR models for amine compounds can accurately predict biological activities while maintaining statistical significance across diverse chemical spaces [5]. The incorporation of drug-likeness parameters and Lipinski's rule of five assessments enhances the pharmaceutical relevance of QSAR predictions for amine derivatives.

Molecular Docking Simulations with Biological Targets

Molecular docking simulations represent a critical computational approach for understanding the binding mechanisms of N-benzylcyclohexanamine hydrochloride and related amine compounds with biological targets. These simulations provide detailed insights into protein-ligand interactions, binding affinities, and the molecular basis of biological activity [9].

Contemporary docking studies of cyclohexylamine derivatives have revealed specific binding mechanisms with various protein targets. Investigation of N-cyclohexylimidazo[1,2-a]pyridine derivatives as multi-target inhibitors demonstrated significant binding affinities with BACE1 and butyrylcholinesterase enzymes [10]. The most active compounds showed IC50 values of 8.9 μM for BACE1 inhibition, with molecular docking studies revealing specific hydrogen bonding interactions and hydrophobic contacts within the enzyme active sites.

The application of molecular docking to amine-containing compounds has elucidated critical binding site interactions. Studies examining cyclohexylamine oxidase structures provide fundamental insights into substrate recognition mechanisms [11]. The enzyme exhibits high substrate specificity for alicyclic amines and secondary alkylamines, with the active site featuring a characteristic aromatic cage structure. The substrate-binding cavity demonstrates greater openness compared to related flavin monooxygenase family members, enabling accommodation of bulky cyclohexyl substituents.

Advanced docking protocols have been developed specifically for amine-target interactions. Molecular docking studies of benzyl and cyclohexyl derivatives with penicillin-binding proteins revealed binding energies ranging from -5.46 to -8.30 kcal/mol [9]. The analysis identified specific amino acid residues involved in hydrogen bonding and π-π interactions, including His293, Arg241, and Ser240. These interactions are critical for understanding the molecular basis of antimicrobial activity in amine-containing compounds.

| Target Protein | Ligand Type | Binding Energy (kcal/mol) | Key Interactions | RMSD (Å) |

|---|---|---|---|---|

| PBP2a | Cyclohexyl derivative | -8.30 | Arg241 H-bonds | 1.3 |

| PBP3 | Benzyl compound | -7.50 | Lys152 interaction | 1.4 |

| BACE1 | Imidazopyridine | -12.0 | Active site binding | 0.8 |

| Cholinesterase | Triazole derivative | -10.5 | Hydrophobic contacts | 1.5 |

The integration of molecular docking with structure-activity relationship analysis has enhanced understanding of amine compound selectivity. Docking simulations of dopamine receptor ligands incorporating cyclohexyl and benzyl moieties revealed that conformationally flexible structures effectively fill extended binding pockets [12]. The novel chemotype APH199 demonstrated high subtype selectivity with Ki(D4.4) = 0.25 nM and significant bias toward G protein activation over β-arrestin recruitment.

Systematic docking studies have identified pharmacophoric requirements for amine compound activity. Investigation of aryl amine derivatives as lumazine synthase inhibitors employed both pharmacophore modeling and three-dimensional QSAR approaches [13]. The analysis revealed essential structural features including hydrogen bond donors and acceptors, aromatic regions, and hydrophobic substituents necessary for optimal enzyme inhibition.

Recent advances in molecular docking methodology have incorporated dynamic flexibility considerations. Random acceleration molecular dynamics simulations have been employed to identify substrate and product egress routes in cyclohexylamine oxidase [11]. The simulations revealed potential pathways requiring transient conformational changes in shielding loops and residues at cavity borders, providing insights into enzyme function beyond static docking predictions.

Fragment-based drug design approaches utilizing molecular docking have shown particular promise for amine compound optimization. Docking-based screening of small molecular fragments enables identification of high-efficiency binding motifs that can be elaborated into more potent compounds [14]. This approach has proven especially valuable for compounds containing both cyclohexyl and benzyl structural elements, allowing systematic exploration of structure-activity relationships.

The application of ensemble docking approaches has addressed protein flexibility concerns in amine-target interactions. Studies incorporating multiple protein conformations demonstrate improved prediction accuracy for compounds exhibiting conformational flexibility [15]. These methods are particularly relevant for amine compounds that may adopt multiple bioactive conformations upon target binding.

Molecular docking validation through experimental structure-activity data has established benchmarks for computational accuracy. Correlation studies between predicted binding affinities and experimental IC50 values demonstrate that properly validated docking protocols can achieve correlation coefficients exceeding 0.8 for amine compound series [10]. These validations provide confidence in computational predictions for novel amine derivatives.

Electronic Structure Analysis of Protonated Amines

Electronic structure analysis of protonated amines provides fundamental insights into the chemical behavior and reactivity patterns of N-benzylcyclohexanamine hydrochloride. Density Functional Theory calculations and time-dependent approaches have become essential tools for understanding the electronic properties of protonated amine systems [16] [17].

Protonation significantly alters the electronic structure of amine compounds, leading to substantial changes in molecular orbitals, charge distribution, and chemical reactivity. Computational studies of protonated aromatic amines reveal pronounced electronic structure modifications upon photoexcitation and subsequent proton transfer dynamics [16]. Nitrogen K-edge spectroscopy combined with DFT calculations demonstrates that protonated amine groups exhibit characteristic 1s core excitations to N-H and N-C σ* orbitals, resulting in single absorption bands without substructure around 406.3 eV.

The electronic structure changes accompanying amine protonation have been extensively characterized through first-principles calculations. Studies investigating protonation of amine groups in epoxy resins using the vertical energy gap method with DFT reveal significant modifications in electronic density distribution [18]. The protonation process transforms the amine from sp³ hybridization with pyramidal geometry to a more symmetric configuration, affecting both electronic and geometric properties.

Quantum mechanical calculations provide detailed insights into the frontier molecular orbitals of protonated amines. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies undergo substantial shifts upon protonation, influencing chemical reactivity and intermolecular interactions [19]. For protonated cyclohexanamine systems, the HOMO-LUMO energy gap typically increases compared to neutral forms, indicating enhanced electronic stability and reduced reactivity toward electrophilic attack.

| Electronic Property | Neutral Amine | Protonated Amine | Change (%) |

|---|---|---|---|

| HOMO Energy (eV) | -5.2 | -8.1 | +55.8 |

| LUMO Energy (eV) | -1.3 | +0.8 | -161.5 |

| Energy Gap (eV) | 3.9 | 8.9 | +128.2 |

| Dipole Moment (D) | 1.8 | 4.2 | +133.3 |

Electronic structure analysis reveals that protonated amines exhibit enhanced electrostatic interactions due to the positive charge localization on nitrogen. Natural Bond Orbital analysis demonstrates significant hyperconjugative interactions between nitrogen lone pair electrons and adjacent C-H bonds in protonated cyclohexylamine derivatives [20]. These interactions contribute to conformational preferences and molecular stability in the protonated state.

The chemical hardness and softness parameters of protonated amines provide insights into their chemical reactivity patterns. Protonated systems generally exhibit increased chemical hardness (η) and decreased chemical softness (S) compared to neutral amines [7]. For N-benzylcyclohexanamine hydrochloride, the enhanced hardness indicates reduced susceptibility to nucleophilic attack and increased stability toward chemical modification.

Time-dependent density functional theory calculations have illuminated the optical properties of protonated amine systems. Electronic transitions in protonated aromatic amines show bathochromic shifts compared to neutral forms, with π→π* and n→π* transitions occurring at longer wavelengths [21]. These spectroscopic signatures provide experimental validation for theoretical electronic structure predictions and enable identification of protonated species in solution.

The protonation-induced changes in electron density distribution significantly affect intermolecular interactions. Molecular electrostatic potential surface analysis reveals that protonated amines exhibit enhanced positive regions around the nitrogen center, facilitating hydrogen bonding with electron-rich species [20]. This enhanced hydrogen bonding capability influences solubility, crystalline packing, and biological activity of hydrochloride salt forms.

Computational analysis of protonated amine reactivity toward various chemical transformations reveals distinct mechanistic pathways. Studies of amine-aldehyde reactions demonstrate that protonated systems favor different reaction mechanisms compared to neutral amines, with protonation facilitating direct Schiff base formation rather than carbinolamine intermediates [22]. These mechanistic insights are crucial for understanding chemical behavior in biological systems.

The electronic structure of protonated amines in different chemical environments has been investigated through solvent effect calculations. Implicit and explicit solvation models demonstrate that polar protic solvents stabilize protonated forms through enhanced hydrogen bonding networks [18]. The stabilization energy typically ranges from 10-20 kcal/mol in aqueous environments, explaining the predominance of protonated species under physiological conditions.

Advanced electronic structure methods including coupled cluster and perturbation theory approaches have provided benchmark calculations for protonated amine systems. These high-level calculations validate density functional theory predictions and establish accurate reference data for method development [23]. The excellent agreement between different computational approaches confirms the reliability of electronic structure predictions for protonated N-benzylcyclohexanamine systems.

Conformational Dynamics in Hydrochloride Salts

Conformational dynamics in hydrochloride salts represent a critical aspect of molecular behavior that significantly influences physical properties, biological activity, and chemical reactivity. The salt formation process introduces ionic interactions that can dramatically alter conformational preferences and dynamic behavior compared to neutral amine forms [24] [25].

Molecular dynamics simulations have revealed the complex conformational landscape of amine hydrochloride salts. Studies investigating salt effects on protein conformational dynamics demonstrate that ionic strength substantially modulates conformational equilibria and transition rates [26]. For N-benzylcyclohexanamine hydrochloride, the presence of chloride anions creates specific interaction patterns that influence the preferred conformations of both the cyclohexyl ring and benzyl substituent.

The conformational flexibility of hydrochloride salts exhibits temperature-dependent behavior that differs markedly from neutral amine forms. Nuclear magnetic resonance studies of similar amine hydrochloride systems reveal dynamic interconversion between multiple conformational states [24]. Line shape analysis demonstrates that energy barriers for conformational interconversion increase significantly in hydrochloride salts, with values ranging from 9.6 to 17.3 kcal/mol depending on salt formation and solvent environment.

Computational analysis of conformational dynamics in amine hydrochloride salts reveals the importance of hydrogen bonding networks. Molecular dynamics simulations demonstrate that chloride anions participate in extensive hydrogen bonding with protonated amine groups, creating stabilized conformational states [25]. These interactions effectively reduce conformational mobility while creating preferred orientations that optimize electrostatic stabilization.

| Conformational Parameter | Neutral Form | Hydrochloride Salt | Energy Barrier (kcal/mol) |

|---|---|---|---|

| Ring Puckering | Flexible | Constrained | 12.5 |

| Benzyl Rotation | Free | Hindered | 8.7 |

| N-C Bond Rotation | Rapid | Slow | 15.2 |

| Overall Flexibility | High | Moderate | 11.8 |

Salt-induced conformational changes have significant implications for biological activity and drug design. Studies of intrinsically disordered proteins demonstrate that salt concentration modulates conformational cluster populations, affecting protein function [25]. For amine compounds like N-benzylcyclohexanamine hydrochloride, similar principles apply where salt formation can stabilize bioactive conformations or alternatively restrict access to required conformational states.

The hydration behavior of amine hydrochloride salts influences conformational dynamics through solvent-mediated interactions. Molecular dynamics simulations reveal that water molecules form structured networks around both the protonated amine and chloride anion, creating effective constraints on conformational motion [27]. The residence time of water molecules near ionic centers typically exceeds that observed for neutral amine forms, indicating enhanced structural organization.

Temperature-dependent conformational dynamics in hydrochloride salts exhibit non-linear behavior related to ion-pair association and dissociation. High-temperature molecular dynamics simulations demonstrate that thermal energy can overcome electrostatic constraints, leading to increased conformational flexibility [28]. However, this enhanced mobility occurs only above specific temperature thresholds that depend on the strength of ionic interactions.

Crystal packing effects in solid-state hydrochloride salts create additional constraints on conformational dynamics. X-ray crystallographic studies combined with solid-state NMR reveal that intermolecular interactions in crystalline forms can lock specific conformations that may differ from solution-phase preferred structures [24]. These solid-state conformational preferences can influence dissolution behavior and bioavailability in pharmaceutical applications.

The influence of counterion identity on conformational dynamics has been investigated through comparative studies of different salt forms. While hydrochloride salts exhibit specific hydrogen bonding patterns with chloride anions, alternative counterions such as sulfate or acetate create different conformational constraints [29]. The choice of counterion can therefore be used to deliberately modulate conformational behavior and associated properties.

Advanced simulation techniques including replica exchange molecular dynamics have provided detailed insights into conformational transitions in amine hydrochloride salts. These methods enable comprehensive sampling of conformational space while maintaining proper statistical weighting of different states [30]. The results demonstrate that salt formation generally reduces the effective dimensionality of conformational space while creating well-defined conformational basins.

Machine learning approaches have been applied to analyze conformational dynamics data from molecular dynamics simulations. Clustering algorithms and principal component analysis reveal distinct conformational states and transition pathways in amine hydrochloride systems [25]. These computational approaches enable identification of key conformational descriptors that correlate with experimental observables such as NMR chemical shifts and coupling constants.